molecular formula C17H20N2S.ClH<br>C17H21ClN2S B602523 Promethazine hydrochloride CAS No. 1435933-86-0

Promethazine hydrochloride

Cat. No.: B602523
CAS No.: 1435933-86-0
M. Wt: 320.9 g/mol
InChI Key: XXPDBLUZJRXNNZ-UHFFFAOYSA-N
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Description

Promethazine hydrochloride is a first-generation antihistamine used primarily to treat allergy symptoms, nausea, and motion sickness. It is known for its sedative properties and is often used to manage short-term sleep problems and cold symptoms . This compound is a derivative of phenothiazine and was first developed in the 1940s .

Mechanism of Action

Target of Action

Promethazine hydrochloride is a first-generation antihistamine that primarily targets the histamine H1 receptor . This receptor plays a crucial role in allergic reactions, and its antagonism can alleviate symptoms of allergies . Promethazine also antagonizes post-synaptic mesolimbic dopamine, alpha adrenergic, muscarinic, and NMDA receptors .

Mode of Action

Promethazine acts as an antagonist of its target receptors. It binds to these receptors and prevents their activation, thereby inhibiting the physiological responses they mediate . For instance, by blocking the histamine H1 receptor, promethazine can prevent the symptoms of allergic reactions . Its antagonism of other receptors contributes to its use as a sleep aid and for anxiety and tension relief .

Biochemical Pathways

Promethazine’s antagonism of various receptors affects multiple biochemical pathways. Its antihistamine action is used to treat allergic reactions . The antagonism of muscarinic and NMDA receptors contributes to its use as a sleep aid, as well as for anxiety and tension .

Pharmacokinetics

Promethazine is almost completely absorbed from the gut and metabolized by hydroxylation (involving the hepatic enzyme CYP 2D6) and sulphoxidation in the liver, leading to a bioavailability of 25% and a peak concentration at 2–4 h . The peak is at 2 h after intramuscular (IM) administration. The elimination half-life is 12–15 h . Promethazine is predominantly metabolized to promethazine sulfoxide, and minorly to desmethylpromethazine and a hydroxy metabolite .

Result of Action

The molecular and cellular effects of promethazine’s action are primarily related to its antagonism of various receptors. Its most prominent effect on the central nervous system (CNS) is drowsiness . Other effects include sedation, somnolence, blurred vision, dizziness, confusion, disorientation, and extrapyramidal symptoms .

Action Environment

The action, efficacy, and stability of promethazine can be influenced by various environmental factors. For instance, the drug’s absorption, distribution, metabolism, and excretion can be affected by factors such as the patient’s age, health status, and the presence of other medications . Furthermore, the drug’s effectiveness can be influenced by the severity and type of the condition being treated .

Biochemical Analysis

Biochemical Properties

Promethazine hydrochloride interacts with histamine H1, post-synaptic mesolimbic dopamine, alpha adrenergic, muscarinic, and NMDA receptors . The antihistamine action is used to treat allergic reactions . Antagonism of muscarinic and NMDA receptors contribute to its use as a sleep aid, as well as for anxiety and tension .

Cellular Effects

This compound has a pronounced effect on the central nervous system (CNS). The most prominent CNS effect of this drug is drowsiness . Other effects include sedation, somnolence, blurred vision, dizziness, confusion, and disorientation .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules. It is an antagonist of histamine H1, post-synaptic mesolimbic dopamine, alpha adrenergic, muscarinic, and NMDA receptors . This allows it to be used for a number of indications including allergic reactions, pain, sedation, nausea, and vomiting .

Temporal Effects in Laboratory Settings

Promethazine’s effects generally last 4-6 hours but can last up to 12 hours . Patients should be counselled regarding CNS and respiratory depression, reduced seizure threshold, and bone marrow depression .

Dosage Effects in Animal Models

In an animal model, this compound treatment was introduced at an oral dose of 100 mg/kg of body weight for five successive days at different intervals from the time of infection for the evaluation of the stage-specific susceptibility . Various parasitological criteria indicated the following in vivo antischistosomal effects of this compound: there were significant reductions in worm burden, egg production, hepatomegaly, and splenomegaly .

Metabolic Pathways

This compound is predominantly metabolized to promethazine sulfoxide, and minorly to desmethylpromethazine and a hydroxy metabolite . Hydroxylation of promethazine is predominantly mediated by CYP2D6 .

Transport and Distribution

This compound is highly plasma protein bound (80–90%) with a large volume of distribution . It undergoes hepatic metabolism to three main inactive metabolites which are renally excreted with only 2% of the drug excreted in its parent form .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of promethazine hydrochloride involves several steps:

Industrial Production Methods: Industrial production methods focus on optimizing yield and purity. This involves controlling raw material dosage, reaction temperature, and pH levels. The final product is often obtained through crystallization and salification processes .

Chemical Reactions Analysis

Promethazine hydrochloride undergoes various chemical reactions:

Common Reagents and Conditions:

    Oxidation: Exposure to air and moisture.

    Substitution: Various reagents depending on the desired substitution product.

Major Products Formed:

    Oxidation: Blue-colored oxidized products.

    Substitution: Various substituted phenothiazine derivatives.

Scientific Research Applications

Promethazine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Promethazine hydrochloride is often compared with other antihistamines and antiemetics:

Uniqueness: this compound is unique due to its combination of antihistaminic, sedative, and antiemetic properties, making it versatile in treating various conditions .

Properties

IUPAC Name

N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine;hydrochloride
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InChI

InChI=1S/C17H20N2S.ClH/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19;/h4-11,13H,12H2,1-3H3;1H
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InChI Key

XXPDBLUZJRXNNZ-UHFFFAOYSA-N
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Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.Cl
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Molecular Formula

C17H20N2S.ClH, C17H21ClN2S
Record name PROMETHAZINE HYDROCHLORIDE
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DSSTOX Substance ID

DTXSID3021192
Record name Promethazine hydrochloride
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Molecular Weight

320.9 g/mol
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Physical Description

Promethazine hydrochloride is an odorless white to faint yellow crystalline powder. Bitter taste. A 10% solution in water has a pH of 3.5-5.0. (NTP, 1992)
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Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992)
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CAS No.

58-33-3
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Record name 10H-Phenothiazine-10-ethanamine, N,N,.alpha.-trimethyl-, hydrochloride (1:1)
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Melting Point

446 to 450 °F (decomposes) (NTP, 1992)
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